7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one

描述

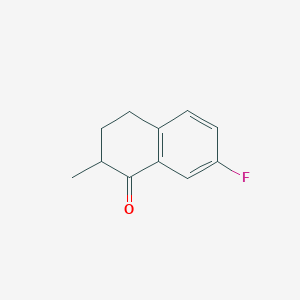

7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS: CID 242835) is a fluorinated tetralone derivative with the molecular formula C₁₁H₁₁FO. Its structure comprises a partially hydrogenated naphthalene ring system with a fluorine substituent at position 7 and a methyl group at position 2 (Figure 1). Key features include:

- SMILES: CC1CCC2=C(C1=O)C=C(C=C2)F

- InChIKey: BLVCCKNVRDAYLW-UHFFFAOYSA-N

- Collision Cross-Section (CCS): Predicted values for adducts such as [M+H]+ (136.8 Ų) and [M+Na]+ (150.2 Ų) .

This compound belongs to the tetralone family, which serves as intermediates in synthesizing bioactive molecules, including antiviral and antitumor agents .

属性

IUPAC Name |

7-fluoro-2-methyl-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO/c1-7-2-3-8-4-5-9(12)6-10(8)11(7)13/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLVCCKNVRDAYLW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2=C(C1=O)C=C(C=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the fluorination of 2-methyl-1,2,3,4-tetrahydronaphthalen-1-one. One common method includes the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to introduce the fluorine atom at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to ensure efficient and consistent introduction of the fluorine atom. The reaction conditions are optimized to achieve high yields and purity, often involving temperature control and the use of catalysts to facilitate the reaction .

化学反应分析

Types of Reactions: 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products:

Oxidation: Formation of 7-fluoro-2-methyl-1-naphthoic acid.

Reduction: Formation of 7-fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex fluorinated organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound in drug discovery for its unique structural features.

Industry: Utilized in the development of advanced materials with specific properties, such as increased thermal stability and resistance to degradation

作用机制

The mechanism of action of 7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong interactions with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and are subject to ongoing research .

相似化合物的比较

7-Fluoro-6-methyl-3,4-dihydro-2H-naphthalen-1-one (CAS: 182182-24-7)

- Molecular Formula : C₁₁H₁₁FO (same as target compound).

- Key Difference : Methyl group at position 6 instead of 2.

Substituent Variation

2-Fluoro-1,2,3,4-tetrahydronaphthalen-1-one (CAS: 71019-06-2)

- Molecular Formula : C₁₀H₉FO.

- Key Difference : Lacks the methyl group at position 2, with fluorine at position 2.

- Impact : Reduced molecular weight (164.18 vs. 178.20) and hydrophobicity (XLogP3: ~2.5 estimated). The absence of the methyl group simplifies the structure but may diminish steric hindrance in synthetic applications .

7-Chloro-6-fluoro-1,2,3,4-tetrahydronaphthalen-1-one (CAS: 1260010-66-9)

- Molecular Formula : C₁₀H₈ClFO.

- Key Difference : Dual halogenation (Cl at 7, F at 6).

- Impact : Chlorine’s larger atomic radius and stronger electron-withdrawing effect compared to fluorine could enhance electrophilicity at the ketone group, influencing reactivity in nucleophilic additions .

Functional Group Replacements

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one (CAS: 1078-19-9)

- Molecular Formula : C₁₁H₁₂O₂.

- Key Difference : Methoxy group at position 6 instead of fluorine.

- This compound is a precursor to lasofoxifene, a selective estrogen receptor modulator .

7-Methoxy-1,2,3,4-tetrahydronaphthalen-1-one (CAS: 6836-19-7)

- Molecular Formula : C₁₁H₁₂O₂.

- Key Difference : Methoxy at position 5.

- Impact : Used in Friedel-Crafts acylation syntheses, highlighting how electron-donating groups facilitate cyclization reactions compared to electron-withdrawing fluorine .

Heterocyclic Analogs

7-Fluoro-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one (CAS: 1199813-81-4)

- Molecular Formula: C₁₀H₁₀FNO.

- Key Difference: Isoquinolinone core instead of tetralone.

- Impact : The nitrogen-containing heterocycle introduces basicity and hydrogen-bonding capability, which may enhance interactions with biological targets (e.g., enzymes) .

Physicochemical and Structural Comparison

*Estimated based on structural analogs.

Research Findings and Data Gaps

- Synthetic Routes : Friedel-Crafts acylation and carbonyl reduction are common methods for tetralones (e.g., ). The target compound’s synthesis likely follows similar steps.

- Biological Relevance: Fluorine enhances metabolic stability, while methyl groups may improve lipophilicity.

- Data Limitations : Experimental melting points, solubility, and toxicity data are absent for most analogs, necessitating further characterization.

生物活性

7-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS Number: 1935209-55-4) is a fluorinated derivative of tetrahydronaphthalenone characterized by a fluorine atom at the 7th position and a methyl group at the 2nd position. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

The molecular formula of this compound is , with a molecular weight of 180.21 g/mol. The structural features contribute to its unique reactivity and biological interactions.

Biological Activities

Research indicates that this compound exhibits various biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. For instance, it has been tested against various bacterial strains and demonstrated effectiveness comparable to standard antibiotics. The presence of the fluorine atom is believed to enhance its interaction with microbial targets.

Anticancer Properties

In vitro studies indicate that this compound may inhibit cancer cell proliferation. One study reported an IC50 value below that of doxorubicin in certain cancer cell lines, suggesting its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is not fully elucidated but is thought to involve the inhibition of specific enzymes or receptors associated with disease pathways. The fluorine atom enhances binding affinity to biological targets, potentially leading to increased efficacy in therapeutic applications .

Comparative Analysis

To better understand the compound's potential, a comparison with similar fluorinated compounds can provide insights into structure-activity relationships (SAR).

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Fluoro-2-methyl-1,2,3,4-tetrahydronaphthalen-1-one | Structure | Moderate antimicrobial activity |

| 7-Fluoro-8-methyl-5-nitro-1,2,3,4-tetrahydronaphthalen-1-one | Structure | High anticancer activity |

| 7-Fluoro-2-methyl-3,4-dihydro-1(2H)-naphthalenone | Structure | Low cytotoxicity |

Case Studies

Several case studies have highlighted the efficacy of this compound:

- Study on Antimicrobial Efficacy : A research team tested this compound against Gram-positive and Gram-negative bacteria and found it effective at concentrations lower than commonly used antibiotics .

- Anticancer Research : In a comparative study with known chemotherapeutics like doxorubicin and cisplatin, this compound showed promising results in inhibiting the growth of various cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。